molecular formula C15H12BrNO3 B11949174 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B11949174
M. Wt: 334.16 g/mol
InChI Key: XZZHVJZAEOYJCP-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted with a 4-bromo-2-methylphenyl moiety. This compound belongs to a broader class of N-substituted carbamoyl benzoic acids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and osteogenic properties. The bromine atom and methyl group on the phenyl ring contribute to its unique electronic and steric characteristics, influencing its interactions with biological targets.

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

2-[(4-bromo-2-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H12BrNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

XZZHVJZAEOYJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-bromo-2-methylaniline with phosgene to form the corresponding isocyanate, which is then reacted with benzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molar masses:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Features
2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid (Target Compound) 4-Bromo, 2-methyl C₁₅H₁₂BrNO₃ 334.17 Bromine enhances lipophilicity; methyl adds steric bulk
Kartogenin (2-[(4-phenylphenyl)carbamoyl]benzoic acid) 4-Biphenyl C₂₀H₁₅NO₃ 317.34 Biphenyl group enhances π-π interactions; used in stem cell differentiation
2-{[(4-fluorophenyl)amino]carbonyl}benzoic acid 4-Fluoro C₁₄H₁₀FNO₃ 259.23 Fluorine improves bioavailability via electronegativity
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid 4-Chloro, 2,5-dimethoxy C₁₆H₁₄ClNO₅ 335.74 Chloro and methoxy groups alter electronic properties
2-{[2-(4-bromobenzoyl)hydrazino]carbonyl}benzoic acid 4-Bromo with hydrazine linker C₁₅H₁₁BrN₂O₄ 363.16 Hydrazine linker increases conformational flexibility
2-[(2-carbamoylphenyl)carbamoyl]benzoic acid 2-Carbamoyl C₁₅H₁₂N₂O₄ 284.27 Adjacent carbamoyl group enhances hydrogen bonding

Key Observations :

  • Bromine vs.
  • Methoxy Groups : Dimethoxy substituents (e.g., in the 4-chloro-2,5-dimethoxyphenyl analog) introduce electron-donating effects, altering electronic distribution and receptor binding .
Analgesic Activity
  • Inactive Analog: 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid (compound 4 in ) lacks analgesic activity despite structural similarity to active isoindoline-1,3-diones. This highlights the critical role of the imino group in disrupting activity .
  • Active Compounds: Derivatives like 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) show 1.6× higher analgesic activity than metamizole sodium, emphasizing the importance of the isoindoline backbone .
Osteogenic Activity
  • BMP-2 Stimulators: Analogs such as 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid derivatives () demonstrate potent BMP-2 stimulation and osteoblast differentiation. Bulky substituents (e.g., benzyl and hydroxyethyl groups) are critical for this activity .
Anti-Tumor Activity
  • Methyl Ester Derivatives: Compounds like 2-[2’-(2’’-hydroxy-2’’-methyl-propionylamino)-benzoylamino]benzoic acid methyl ester (Av9) from Aconitum vaginatum exhibit strong inhibition of gastric, liver, and lung cancer cell lines. The methyl ester group may enhance cellular uptake .

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